molecular formula C5H6N2OS B14918530 2-(2-Aminothiazol-5-yl)acetaldehyde

2-(2-Aminothiazol-5-yl)acetaldehyde

Cat. No.: B14918530
M. Wt: 142.18 g/mol
InChI Key: RZNKWSBQFHNLMV-UHFFFAOYSA-N
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Description

2-(2-Aminothiazol-5-yl)acetaldehyde is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminothiazol-5-yl)acetaldehyde typically involves the reaction of 2-aminothiazole with an appropriate aldehyde. One common method is the condensation reaction between 2-aminothiazole and acetaldehyde under acidic conditions . The reaction is usually carried out in an aqueous or ethanol medium, and the product is isolated by crystallization or distillation.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and yields. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminothiazol-5-yl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Aminothiazol-5-yl)acetaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, thiazole derivatives are known to inhibit kinases, which play a crucial role in cell signaling and cancer progression . The compound’s structure allows it to interact with these molecular targets, disrupting their normal function and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an amino group and an aldehyde group on the thiazole ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

2-(2-amino-1,3-thiazol-5-yl)acetaldehyde

InChI

InChI=1S/C5H6N2OS/c6-5-7-3-4(9-5)1-2-8/h2-3H,1H2,(H2,6,7)

InChI Key

RZNKWSBQFHNLMV-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)N)CC=O

Origin of Product

United States

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